

vinylene carbonate solubility in organic solvents

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Compound of Interest

Compound Name: *Vinylene carbonate*

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An In-depth Technical Guide on the Solubility of **Vinylene Carbonate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **vinylene carbonate** (VC), a crucial compound in materials science and organic synthesis. Best known as a high-performance electrolyte additive for lithium-ion batteries, its solubility characteristics are fundamental to its application and formulation. This document details its solubility in various organic solvents, provides standardized experimental protocols for solubility determination and synthesis, and illustrates key chemical processes.

Solubility of Vinylene Carbonate

Vinylene carbonate (1,3-dioxol-2-one) is a cyclic carbonate ester that is solid at room temperature (Melting Point: 19-22 °C)[1]. Its solubility is a critical parameter for its use as an electrolyte additive, where it must be dissolved in a mixture of organic carbonate solvents, and for its application as a reactant in organic synthesis.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for **vinylene carbonate** in a wide range of organic solvents is not extensively published, qualitative descriptions and some specific values are available. The compound is generally described as soluble in common polar organic solvents, particularly the carbonate solvents used in battery electrolytes.[2][3] Poly(**vinylene carbonate**), the polymer formed from VC, is readily soluble in acetone and dimethylformamide.[2]

A summary of available solubility data is presented in Table 1.

Table 1: Solubility of **Vinylene Carbonate** in Various Solvents

Solvent	Formula	Solvent Type	Solubility	Citation
Water	H ₂ O	Polar Protic	11.5 g/100 mL	[4] [5] [6] [7]
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	[2] [3]
Tetrahydrofuran (THF)	C ₄ H ₈ O	Polar Aprotic	Soluble	[2] [3]
Ethylene Carbonate (EC)	C ₃ H ₄ O ₃	Polar Aprotic	Soluble	[2] [3]
Propylene Carbonate (PC)	C ₄ H ₆ O ₃	Polar Aprotic	Soluble	[2] [3]
Dimethyl Carbonate (DMC)	C ₃ H ₆ O ₃	Polar Aprotic	Soluble	[2] [4]
Diethyl Carbonate (DEC)	C ₅ H ₁₀ O ₃	Polar Aprotic	Soluble	[2] [3]
Acetone (for Poly(VC))	C ₃ H ₆ O	Polar Aprotic	Readily Soluble	[2]
Dimethylformamide (DMF) (for Poly(VC))	C ₃ H ₇ NO	Polar Aprotic	Readily Soluble	[2]

Experimental Protocols

Detailed experimental procedures for determining solubility and for the synthesis of **vinylene carbonate** are outlined below.

Protocol for Determining Thermodynamic Solubility

While specific protocols for **vinylene carbonate** are not published, a generalized experimental methodology for determining the thermodynamic (equilibrium) solubility of a solid organic compound in an organic solvent using the isothermal shake-flask method coupled with gravimetric analysis is provided.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To determine the concentration of a saturated solution of a solute in a specific solvent at a constant temperature.

Materials and Equipment:

- **Vinylene Carbonate** (solute)
- Organic Solvent of interest
- Analytical balance (± 0.1 mg precision)
- Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., $25\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$)
- Glass vials or flasks with airtight seals
- Syringe filters (e.g., $0.22\text{ }\mu\text{m}$ PTFE) to separate the saturated solution from the excess solid
- Pipettes and pre-weighed evaporation dishes or vials
- Drying oven

Procedure:

- Preparation: Add an excess amount of **vinylene carbonate** to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[\[11\]](#)
- Solvent Addition: Add a known volume of the desired organic solvent to the vial.
- Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., $25\text{ }^{\circ}\text{C}$). Agitate the suspension for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. It is recommended to test samples

at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.[8]

- **Phase Separation:** Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for several hours to let the excess solid settle.
- **Sampling:** Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, dry evaporation dish. This step must be performed quickly to avoid temperature changes that could affect solubility.[11]
- **Gravimetric Analysis:** Accurately weigh the evaporation dish containing the saturated solution.
- **Solvent Evaporation:** Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the **vinylene carbonate** (note: VC decomposes above 80 °C).
- **Final Weighing:** Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish again. The difference between this final weight and the initial weight of the empty dish gives the mass of the dissolved **vinylene carbonate**. [8][12]
- **Calculation:** The solubility can be calculated using the initial weight of the solution and the final weight of the solute residue.

Protocol for Synthesis of Vinylenes Carbonate

The most common industrial synthesis of **vinylene carbonate** is a two-step process starting from ethylene carbonate (EC).[1][4][13]

Step 1: Chlorination of Ethylene Carbonate

- **Reaction:** Ethylene carbonate is chlorinated to produce monochloroethylene carbonate (CEC). This is typically a free-radical substitution reaction initiated by UV light.
- **Procedure:** Liquid ethylene carbonate is placed in a suitable reactor equipped with a UV lamp and a gas inlet. Chlorine gas (Cl_2) or sulfuryl chloride (SO_2Cl_2) is introduced into the

reactor at a controlled rate.[1][13] The reaction is typically maintained at a temperature of 60-70 °C. The progress of the reaction is monitored until the desired conversion is achieved. The resulting crude CEC is often purified by vacuum distillation.

Step 2: Dehydrochlorination of Chloroethylene Carbonate

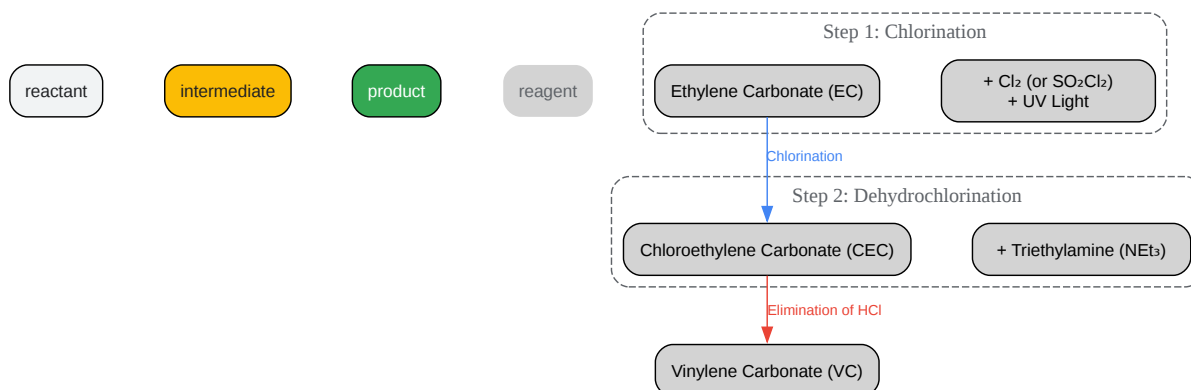
- **Reaction:** The intermediate CEC is treated with a base to eliminate hydrogen chloride (HCl), forming the double bond in **vinylene carbonate**.
- **Procedure:** The purified CEC is dissolved in an organic solvent (dimethyl carbonate is often used).[4] A tertiary amine base, most commonly triethylamine (NEt_3), is slowly added to the solution.[4][13] The reaction is exothermic and is typically controlled at a temperature between 25-60 °C.[14] The triethylamine hydrochloride salt precipitates as a solid. After the reaction is complete, the salt is removed by filtration. The final **vinylene carbonate** product is then purified from the filtrate, typically through vacuum distillation.

Key Process Visualizations

To better illustrate the chemical processes involving **vinylene carbonate**, the following diagrams are provided.

Synthesis Workflow of Vinylenes Carbonate

The following diagram illustrates the two-step synthesis of **vinylene carbonate** from ethylene carbonate.

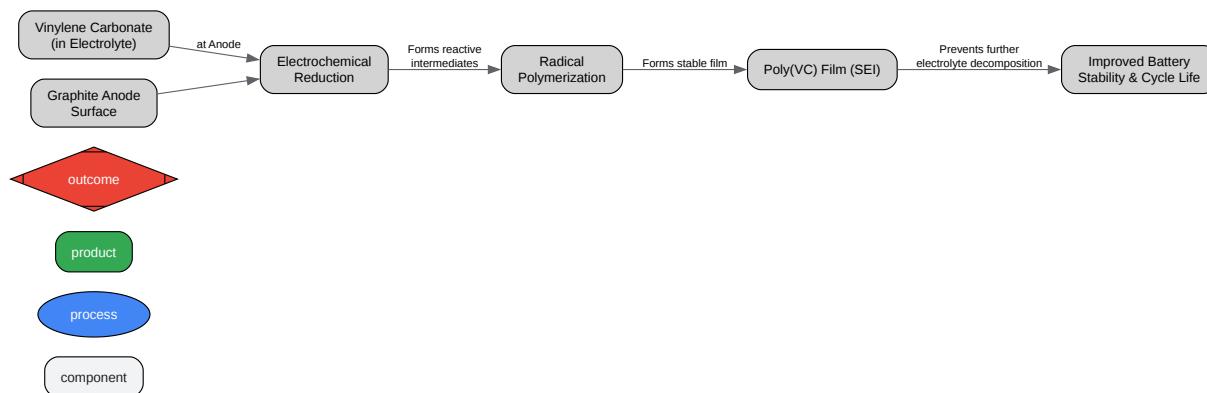


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Caption: Workflow for the synthesis of **vinylene carbonate**.

Mechanism of SEI Formation

Vinylene carbonate is a critical electrolyte additive that enhances battery performance by forming a stable Solid Electrolyte Interphase (SEI) on the anode. This protective film prevents destructive side reactions.



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Caption: Logical flow of SEI formation via **vinylene carbonate**.

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